5-(2H-tetrazol-5-yl)-1H-indole
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Overview
Description
5-(2H-tetrazol-5-yl)-1H-indole is a useful research compound. Its molecular formula is C9H7N5 and its molecular weight is 185.19. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
New 1-[(tetrazol-5-yl)methyl] indole derivatives, including 5-(2H-tetrazol-5-yl)-1H-indole, have been synthesized and tested for their antimicrobial activity against various pathogens. Some of these compounds exhibited potent antibacterial and antifungal activities, showing potential for further development as antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Synthesis and Eco-Friendly Approaches
Eco-friendly synthesis approaches for 5-sulfenyl tetrazole derivatives of indoles, including this compound, have been reported. These methods focus on developing concise, efficient, and environmentally benign processes for synthesizing tetrazole derivatives, important in various scientific applications (Kuhn, Fortes, Kaufman, & Silveira, 2014).
Structural Analysis
The crystal structure of 5-(1H-tetrazol-5-yl)-1H-indole monohydrate has been analyzed, providing insights into its molecular interactions and structural features. This structural information is crucial for understanding the compound's behavior in various applications (Cai, Lu, & Zhou, 2011).
Applications in Medicinal Chemistry
5-Substituted tetrazoles, including this compound, play a significant role in medicinal chemistry. They are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Particularly, they are important as non-classical bioisosteres of carboxylic acids in drug design due to their similar acidities but higher lipophilicities and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).
Synthesis of Novel Derivatives
Research on synthesizing novel derivatives of this compound, such as 3-mercapto-1,2,4-triazole functionalized Fe3O4-based Cu nanoparticles, has been conducted. These studies contribute to the development of new compounds with potential applications in various scientific fields, including biology and materials science (Khorramabadi, Habibi, & Heydari, 2020).
Catalysis and Synthesis Methods
Innovative methods using silver(I) catalysis have been explored for the intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles, leading to the formation of N-cyano-2-substituted indoles. This demonstrates the compound's versatility in facilitating novel chemical synthesis processes (Panaka, Trivedi, Sony, Prabhakar, & Chowhan, 2017).
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse biological applications .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which allows them to interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, indicating that they can have diverse effects at the molecular and cellular level .
Action Environment
The stability and efficacy of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-8-6(3-4-10-8)5-7(1)9-11-13-14-12-9/h1-5,10H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYDHWOJBRDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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